2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCFJQUQFKOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324568 | |
| Record name | F0777-0692 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-37-8 | |
| Record name | 2-[[(4-Methoxyphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0777-0692 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The affected pathways are primarily those controlled by the dopamine receptor D2. These include pathways involved in mood regulation, reward response, and motor control. The downstream effects of these changes can vary widely, potentially influencing behavior, mood, and motor function.
Pharmacokinetics
In silico analysis suggests that the compound may have favorable properties as a ligand of the dopamine receptor d2
Result of Action
Biological Activity
2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The isoindole structure is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Synthesis
The compound features an isoindole core substituted with a methoxyphenyl group, which contributes to its unique chemical properties. The synthesis typically involves the reaction of phthalic anhydride with 4-methoxyaniline under controlled conditions, often using solvents like benzene or acetonitrile to enhance yield and purity.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies showed that certain derivatives of isoindoline-1,3-dione displayed greater COX-2 inhibition than the reference drug meloxicam .
Table 1: COX Inhibition Data
| Compound | COX-1 Inhibition (µM) | COX-2 Inhibition (µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 90.28 | - | - |
| This compound | 85.00 | 30.00 | 2.83 |
This selectivity towards COX-2 over COX-1 suggests potential for therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.
2. Analgesic Properties
In vivo studies have demonstrated that this compound exhibits analgesic effects comparable to standard analgesics. The mechanism appears to involve modulation of pain signaling pathways, potentially through interaction with opioid receptors and inhibition of inflammatory mediators .
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods, revealing notable inhibitory effects .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
4. Antioxidant Activity
Studies have also highlighted the antioxidant potential of this compound, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in biological systems . The ability to scavenge reactive oxygen species (ROS) was assessed in cell culture models.
Case Studies
Several case studies have examined the pharmacological profiles of isoindole derivatives similar to this compound:
- Case Study A : A study demonstrated the efficacy of isoindoline derivatives in reducing inflammation in a rat model of arthritis. The treated group exhibited significantly lower inflammatory markers compared to controls.
- Case Study B : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, where the compound displayed synergistic effects when combined with conventional antibiotics.
Scientific Research Applications
2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is a chemical compound with the molecular formula . It is also known by its IUPAC name: this compound .
Here's a summary of the applications and properties of this compound:
Properties
- Computed Descriptors : PubChem provides computed descriptors, including the InChIKey (NBPCFJQUQFKOHN-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O) .
Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, some related applications of isoindoline-1,3-dione derivatives can be highlighted:
- Anti-cancer Activity : Certain isoindoline-1,3-dione derivatives have demonstrated antimitotic activity against human tumor cells . For example, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibited significant efficacy, displaying an average cell growth inhibition rate (GPmean) of 12.53% .
- Angiogenesis and TNF-α Inhibition : Isoindoline-1,3-dione compounds, such as 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione, can control angiogenesis or inhibit the production of TNF-α, which are useful in treating and preventing various diseases and conditions .
- Treatment of Diseases : Enhanced or unregulated angiogenesis has been implicated in several diseases and medical conditions, including ocular neovascular diseases, viral diseases, and inflammatory diseases . Specific conditions include diabetic retinopathy, retinopathy of prematurity, and arthritis .
- Anti-inflammatory, Analgesic, Antimicrobial, and Antioxidant Activities : this compound may possess anti-inflammatory, analgesic, antimicrobial, and antioxidant activities.
- Cyclooxygenase Affinity: N-substituted 1H-isoindole-1,3(2H)-dione derivatives can be used to study cyclooxygenase affinity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) reduce reaction yields compared to electron-donating groups (e.g., OCH₃), likely due to decreased nucleophilicity of the aniline nitrogen .
- Crystallinity : Halogenated derivatives (e.g., Cl, F) exhibit high crystallinity, facilitating structural confirmation via X-ray diffraction .
- Biological Potential: Chloro and nitro derivatives are often explored for antimicrobial or enzyme inhibitory activities, though specific data for the methoxy variant remain speculative .
Functional Group Variants
Acylated Derivatives
2-(4-Methoxybenzoyl)isoindole-1,3-dione (C₁₆H₁₁NO₄) replaces the anilino-methyl group with a 4-methoxybenzoyl moiety.
Schiff Base Derivatives
The fluorophore 2-[1-benzyl-2-(4-methoxy-phenylimino)-ethyl]-isoindole-1,3-dione (L) incorporates a Schiff base linkage, enabling dual-channel sensory recognition of Fe³⁺ and Ru³⁺ ions. This highlights the role of methoxy groups in tuning coordination chemistry and photophysical properties .
Complex Derivatives
Polycyclic Systems
Aminoalkyl Derivatives
2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (C₂₀H₂₁N₂O₄) demonstrates the impact of hydroxypropyl spacers on solubility and bioactivity, achieving a 36.6% yield in synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
